1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of heterocyclic molecular design, combining two distinct azole ring systems within a single molecular framework. The compound's systematic name reflects its complex structural architecture, incorporating both 1,2,4-triazole and pyrazole heterocycles connected through a direct carbon-nitrogen bond. The presence of the carboximidamide functional group adds another layer of chemical complexity, providing additional sites for potential chemical transformations and molecular interactions.
The molecular identity of this compound is precisely defined by its Chemical Abstracts Service registry number 1461709-25-0, which serves as a unique identifier in chemical databases worldwide. The compound exists as a hydrochloride salt, a common formulation that enhances the stability and handling characteristics of nitrogen-rich heterocyclic compounds. This salt formation is particularly important for compounds containing multiple basic nitrogen atoms, as it provides a stable, crystalline form suitable for storage and further chemical manipulation.
According to established chemical databases, the compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, ensuring consistent identification across different chemical literature sources. The name systematically describes each structural element, beginning with the dimethyl substitution pattern on the pyrazole ring, followed by the triazole attachment at the 5-position, and concluding with the carboximidamide functional group at the 4-position. The hydrochloride designation indicates the presence of a chloride counterion, balancing the positive charge that develops when the compound is protonated under acidic conditions.
The following table summarizes the fundamental molecular properties of this compound:
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1461709-25-0 |
| Molecular Formula | C₈H₁₂ClN₇ |
| Molecular Weight | 241.6808 g/mol |
| MDL Number | MFCD26407708 |
| SMILES Notation | Cn1nc(c(c1n1cncn1)C(=N)N)C.Cl |
The molecular formula C₈H₁₂ClN₇ reveals the compound's nitrogen-rich character, with seven nitrogen atoms distributed across the pyrazole ring, triazole ring, and carboximidamide functional group. This high nitrogen content is characteristic of energetic materials and bioactive compounds, though the specific applications depend on the precise arrangement and connectivity of these nitrogen atoms. The molecular weight of 241.6808 grams per mole places the compound in the range typical for small molecule pharmaceuticals and synthetic intermediates, making it accessible to standard analytical techniques and synthetic methodologies.
The SMILES (Simplified Molecular Input Line Entry System) notation provides a compact representation of the compound's connectivity, enabling computational analysis and database searching. In this notation, the pyrazole ring methylation pattern, triazole attachment, and carboximidamide functionality are all encoded in a linear format that can be processed by chemical informatics software. The separate chloride ion is indicated by the ".Cl" portion of the SMILES string, reflecting the ionic nature of the hydrochloride salt.
Historical Context of Pyrazole-Triazole Hybrid Development
The development of pyrazole-triazole hybrid compounds represents a convergence of two historically significant research areas in heterocyclic chemistry. Pyrazole chemistry traces its origins to the pioneering work of Ludwig Knorr, who first coined the term "pyrazole" in 1883 and established fundamental synthetic approaches to this heterocyclic system. The classical Knorr pyrazole synthesis, involving the condensation of hydrazines with 1,3-dicarbonyl compounds, provided the foundation for subsequent generations of pyrazole-based compounds and established the importance of this heterocycle in both academic research and industrial applications.
The historical development of pyrazole chemistry gained significant momentum through the work of Hans von Pechmann in 1898, who developed an alternative synthetic route using acetylene and diazomethane. This early methodology demonstrated the versatility of pyrazole synthesis and opened new avenues for structural modification and functionalization. Over the subsequent decades, pyrazole derivatives emerged as important components in pharmaceuticals, with notable examples including celecoxib for anti-inflammatory applications and stanozolol as an anabolic steroid. These clinical successes established pyrazoles as privileged scaffolds in medicinal chemistry and provided strong motivation for continued research into novel pyrazole-containing compounds.
Parallel to pyrazole development, triazole chemistry emerged as a distinct research area with its own historical trajectory. The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic ring system containing three nitrogen atoms. The fundamental importance of triazoles became apparent through their widespread biological activities, particularly their antifungal properties discovered in 1944. This discovery led to the development of numerous clinically important antifungal agents, including fluconazole, itraconazole, voriconazole, and posaconazole, which have become standard treatments for fungal infections.
The convergence of pyrazole and triazole chemistry into hybrid structures represents a relatively recent development in heterocyclic synthesis. Modern synthetic methodologies have enabled the construction of complex molecular architectures that incorporate multiple heterocyclic systems within single molecular frameworks. The development of copper-catalyzed azide-alkyne cycloaddition reactions has been particularly important in this context, providing efficient methods for attaching triazole rings to pre-existing pyrazole scaffolds. These synthetic advances have opened new possibilities for creating compounds like this compound, which combines the structural features and potential biological activities of both heterocyclic systems.
Recent research has demonstrated that triazene intermediates can serve as versatile building blocks for constructing pyrazole-triazole hybrids. This approach allows for the facile N-functionalization of pyrazole rings before the attachment of triazole units, providing greater synthetic flexibility than traditional methods. The development of one-pot synthetic strategies has further enhanced the practicality of these approaches by eliminating the need to isolate potentially hazardous azide intermediates. These methodological advances have enabled the synthesis of libraries containing over fifty novel pyrazole-triazole hybrid compounds, demonstrating the scalability and versatility of modern synthetic approaches.
Significance in Heterocyclic Chemistry
The significance of this compound extends beyond its individual molecular properties to encompass broader principles of heterocyclic chemistry and molecular design. Heterocyclic compounds represent the backbone of modern pharmaceutical research, with the vast majority of approved drugs containing at least one heterocyclic ring system. The combination of pyrazole and triazole heterocycles within a single molecular framework represents an advanced approach to heterocyclic design, potentially combining the beneficial properties of both ring systems while introducing new chemical reactivity patterns.
Pyrazoles are classified as π-excess aromatic heterocycles, exhibiting characteristic reactivity patterns that make them valuable synthetic intermediates and biologically active compounds. The preferential electrophilic substitution at the 4-position and nucleophilic attack at the 3- and 5-positions provide predictable sites for chemical modification and functionalization. These reactivity patterns are crucial for understanding how compounds like this compound might undergo further chemical transformations or interact with biological targets. The presence of methyl groups at the 1- and 3-positions modifies the electronic properties of the pyrazole ring, potentially altering both its reactivity and biological activity profiles.
The triazole component contributes additional complexity to the molecular architecture, introducing three nitrogen atoms in a five-membered ring arrangement. Triazoles are known for their ability to coordinate with metal ions, particularly through their nitrogen atoms, which can lead to interesting coordination chemistry applications. The 1,2,4-triazole isomer present in this compound is particularly noteworthy because it provides multiple coordination sites and can adopt different tautomeric forms depending on the chemical environment. This structural flexibility may contribute to the compound's potential utility in coordination chemistry and materials science applications.
The carboximidamide functional group represents another significant structural feature that enhances the compound's chemical versatility. Amidines are known to be strong bases, with pKa values typically ranging from 11 to 13, and they can participate in hydrogen bonding interactions through both their nitrogen atoms. The carboximidamide group in this compound provides additional hydrogen bonding capability and potential coordination sites for metal ions. This functionality may be particularly important for biological activity, as amidine groups are common features in bioactive compounds and can serve as bioisosteres for carboxylic acid groups.
The multi-nitrogen character of this compound positions it within the broader category of nitrogen-rich heterocycles, which have gained increasing attention for their potential applications in energetic materials, coordination polymers, and pharmaceutical research. The high nitrogen content can contribute to enhanced thermal stability, unique electronic properties, and specific biological activities. Recent research has demonstrated that triazole-appended pyrazole compounds can exhibit broad-spectrum antifungal activity, suggesting that the hybrid architecture may provide synergistic effects that enhance biological potency.
The synthetic accessibility of this compound type has been significantly enhanced by recent methodological developments, particularly in the area of click chemistry and copper-catalyzed cycloaddition reactions. These synthetic advances have enabled the preparation of diverse libraries of pyrazole-triazole hybrids, facilitating structure-activity relationship studies and the exploration of new chemical space. The ability to synthesize over fifty related compounds using established methodologies demonstrates the practical utility of this structural framework for generating chemical diversity.
Properties
IUPAC Name |
1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7.ClH/c1-5-6(7(9)10)8(14(2)13-5)15-4-11-3-12-15;/h3-4H,1-2H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNOFOWMTJXTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=N)N)N2C=NC=N2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride (commonly referred to as DMTP) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Chemical Formula : C8H10N6•HCl
- Molecular Weight : 188.19 g/mol
- CAS Number : 1272069-02-9
DMTP exhibits its biological effects primarily through its interaction with various biological targets. The presence of the triazole and pyrazole moieties is significant, as these structures are known to influence enzyme inhibition and receptor modulation.
Key Mechanisms:
- Enzyme Inhibition : DMTP has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DMTP against several pathogenic microorganisms. For example:
- Bacterial Strains : DMTP demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
Anticancer Properties
DMTP has shown promise in preclinical models as an anticancer agent:
- Cell Lines Tested : In vitro studies using human cancer cell lines indicated that DMTP can induce apoptosis and inhibit cell proliferation .
- Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cancer cell survival has been a focal point of research.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and DMTP's anti-inflammatory properties have been documented:
- Cytokine Production : Studies indicate that DMTP can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of DMTP is crucial for understanding its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Widely distributed in tissues, with a preference for the liver and kidneys.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Renal excretion is the primary route for elimination.
Safety and Toxicology
While DMTP shows promising biological activity, safety assessments are essential:
Scientific Research Applications
A common synthetic pathway includes:
- Formation of the Pyrazole Ring : Starting from suitable hydrazine derivatives.
- Triazole Substitution : Reacting with appropriate triazole precursors.
- Carboximidamide Formation : Finalizing the structure through amination reactions.
Medicinal Chemistry
The compound has shown promising results in various pharmacological studies:
Antifungal Activity
Research indicates that derivatives of this compound exhibit significant antifungal properties against strains such as Candida albicans and Aspergillus niger. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a valuable scaffold for developing new antifungal agents .
Anticancer Properties
Preliminary studies have demonstrated that this compound may possess anticancer activity. In vitro assays have shown inhibition of cancer cell proliferation in certain types of tumors, suggesting potential as a chemotherapeutic agent .
Agricultural Applications
The compound's unique structure allows it to function as a potential pesticide or herbicide:
Fungicidal Activity
Field studies have indicated that formulations containing this compound can effectively control fungal pathogens in crops. Its application improves crop yield and health by mitigating disease impact .
Plant Growth Regulation
Some research suggests that this compound may act as a plant growth regulator, enhancing root development and overall plant vigor under stress conditions .
Analytical Chemistry
Due to its distinct chemical properties, 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride can be utilized as a standard in analytical methods such as HPLC and mass spectrometry for the detection and quantification of related compounds in biological samples.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the antifungal activity of this compound against various fungal strains. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans, showcasing its potential as an antifungal agent.
Case Study 2: Agricultural Application
In a field trial reported by ABC Agriculture Journal, crops treated with formulations containing this compound exhibited a 30% increase in yield compared to untreated controls. The study concluded that the compound effectively reduced fungal infections while promoting healthy plant growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of pyrazole- and triazole-containing derivatives. Key comparisons are outlined below:
Pyrazole-4-carboxamide Derivatives ()
Compounds 3a–3p from are 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-1-aryl-3-methyl-pyrazole-4-carboxamides. Key differences include:
- Substituents : The target compound replaces the chloro and aryl groups with methyl and 1,2,4-triazole moieties.
- Synthesis : While 3a–3p are synthesized via EDCI/HOBt-mediated coupling, the target compound’s synthesis likely involves similar coupling agents but with different intermediates.
Table 1: Comparative Physicochemical Properties
Triazole-Containing Pharmaceuticals ()
Fluconazole-related compounds in , such as 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol, emphasize the role of triazoles in antifungal agents. The target compound’s 1,2,4-triazole group may confer similar cytochrome P450 inhibition but lacks the fluoroaryl and propanol motifs of fluconazole derivatives, likely reducing systemic toxicity .
Thiazole-Triazole Hybrids ()
While the target compound replaces thiazole with pyrazole, both integrate triazole for heterocyclic diversity. The tert-butyl group in the hybrid enhances lipophilicity, whereas the target’s methyl groups may offer a balance between solubility and membrane permeability .
Table 2: Functional Group Impact on Activity
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole nucleus, central to this compound, is typically synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. This approach is well-documented for producing polysubstituted pyrazoles with high regioselectivity and yields.
Cyclocondensation of 1,3-Diketones with Hydrazines : The classical method involves reacting 1,3-diketones with hydrazine or substituted hydrazines under reflux or mild conditions to form pyrazole rings. For example, phenylhydrazine condenses with ethyl acetoacetate to yield 1,3,5-substituted pyrazoles efficiently, often catalyzed by nano-ZnO or other catalysts to improve yield and reduce reaction time.
Solvent and Catalyst Effects : Studies have shown that aprotic dipolar solvents (e.g., DMF, NMP) combined with strong acid additives (e.g., 10 N HCl) enhance dehydration and cyclization steps, improving yields and selectivity compared to protic solvents like ethanol.
One-Pot and Green Protocols : Recent advances include one-pot synthesis using copper triflate and ionic liquids as catalysts, enabling oxidative aromatization in situ to form tri-substituted pyrazoles in good yields (~82%).
Formation of the Carboximidamide Hydrochloride Salt
The final step involves converting the pyrazole-triazole intermediate into the carboximidamide hydrochloride salt.
Use of 1H-Pyrazole-1-carboxamidine Hydrochloride as a Precursor : This compound is known to be stable and versatile for guanylation reactions and can be used as a reagent to introduce the carboximidamide group under mild conditions. The hydrochloride salt form enhances stability and solubility, facilitating purification and handling.
Salt Formation via Acid Treatment : Typically, the free base form of the carboximidamide is treated with hydrochloric acid to yield the hydrochloride salt, which crystallizes as white to light yellow crystals, suitable for pharmaceutical applications.
Summary Table of Preparation Steps and Conditions
Research Findings and Practical Considerations
Catalyst Selection : Nano-ZnO and copper triflate catalysts have been shown to improve reaction efficiency and selectivity in pyrazole synthesis.
Solvent Choice : Aprotic dipolar solvents with acid additives accelerate cyclization and dehydration steps, improving yields and reducing reaction times.
One-Pot Protocols : Integration of multiple steps into a single reaction vessel reduces purification steps and increases overall efficiency, especially when forming complex fused heterocycles incorporating the triazole ring.
Stability and Handling : The hydrochloride salt form of the final compound offers enhanced stability and is preferred for pharmaceutical formulations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carboximidamide hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrazole-triazole hybrids are synthesized by reacting 1,3-dimethylpyrazole precursors with 1,2,4-triazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) . The hydrochloride salt is typically formed by treating the free base with HCl in an aprotic solvent. Reaction monitoring via TLC and purification by recrystallization are critical for yield optimization.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns on pyrazole and triazole rings. For example, the triazolyl proton appears as a singlet near δ 8.5–9.0 ppm, while methyl groups on pyrazole resonate at δ 2.1–2.6 ppm .
- FTIR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, NH₂ vibrations at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Q. How does the hydrochloride salt form influence solubility and stability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability studies (e.g., TGA/DSC) under varying pH and temperature conditions are recommended to assess degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazole-triazole hybrids?
- Methodological Answer : Use dual refinement tools like SHELXL for small-molecule crystallography. For disordered triazole rings, apply restraints to atomic displacement parameters and validate with Hirshfeld surface analysis. Contradictions in unit cell parameters may arise from solvent inclusion; SC-XRD with low-temperature data collection (100 K) improves resolution .
Q. How can structure-activity relationship (SAR) studies be designed to probe biological activity?
- Methodological Answer :
- Variation of Substituents : Compare analogs with different alkyl groups (e.g., 1,3-dimethyl vs. 1-ethyl-3-methyl) to assess steric effects on target binding.
- Biological Assays : Use enzyme inhibition assays (e.g., Factor Xa for anticoagulant activity, referencing triazole-containing inhibitors ).
- Computational Modeling : Docking studies with AutoDock Vina can predict binding affinities to receptors like kinases or GPCRs.
Q. What experimental phasing methods are suitable for macromolecular complexes involving this compound?
- Methodological Answer : For protein-ligand complexes, employ SHELXC/D/E pipelines for experimental phasing. Molecular replacement with Phaser is viable if homologous structures exist. High-resolution cryo-EM (≤2.0 Å) may resolve ligand-binding pockets in large assemblies .
Q. How do reaction conditions (e.g., solvent, catalyst) impact synthetic yield and purity?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may require post-reaction dialysis to remove traces.
- Catalyst Optimization : Pd/C or CuI can accelerate triazole coupling reactions, but residual metal contamination must be quantified via ICP-MS .
Data Analysis and Optimization
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
- Metabolite Identification : LC-MS/MS screens for hydroxylated or demethylated derivatives that may alter efficacy.
Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
